

DGY-06-116 Off-Target Validation: A Comparative Analysis

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Compound of Interest

Compound Name: DGY-06-116

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Off-Target Profile of the Covalent Src Kinase Inhibitor **DGY-06-116** Compared to Other Kinase Inhibitors.

DGY-06-116 is a potent, irreversible covalent inhibitor of Src kinase, a non-receptor tyrosine kinase frequently implicated in the progression of various cancers.^[1] While its on-target potency is well-documented, a thorough understanding of its off-target interactions is critical for predicting potential side effects and identifying opportunities for therapeutic repositioning. This guide provides a comprehensive comparison of the off-target profile of **DGY-06-116** with other notable Src family kinase inhibitors, including dasatinib, bosutinib, and saracatinib (AZD0530).

Executive Summary

DGY-06-116 demonstrates a distinct selectivity profile, potently inhibiting Src family kinases while exhibiting significantly less activity against a broader range of kinases compared to multi-kinase inhibitors like dasatinib and bosutinib. While it displays some off-target activity, particularly against other Src family members and ABL1, the quantitative differences in potency suggest a favorable therapeutic window. This guide presents the available quantitative data, details the experimental methodologies used for off-target validation, and provides visual representations of key concepts to aid in a comprehensive assessment of **DGY-06-116**'s specificity.

Comparative Off-Target Analysis

The selectivity of a kinase inhibitor is a crucial determinant of its clinical utility. To provide a clear comparison, the following tables summarize the known inhibitory activities of **DGY-06-116** and its counterparts against a panel of kinases.

Table 1: **DGY-06-116** - On-Target and Off-Target Potency

Target	IC50 (nM)
SRC	3
YES1	0.58
ABL1	0.98
LYN A	1.62
HCK	4.04
LCK	4.33
GAK	4.87
BLK	7.56
BTK	8.44
FGFR1	8340

Data sourced from the Gray Lab, Dana-Farber Cancer Institute.[\[2\]](#)

Table 2: Comparative Selectivity Profile of Src Inhibitors

Inhibitor	Primary Target(s)	Key Off-Targets	General Selectivity
DGY-06-116	Src	Src family kinases (YES1, LYN, HCK, LCK, BLK), ABL1, GAK, BTK	High
Dasatinib	BCR-ABL, Src family kinases	c-KIT, PDGFR, and a broad range of other kinases	Low
Bosutinib	Src, Abl	TEC family kinases, STE20 kinases	Moderate
Saracatinib (AZD0530)	Src family kinases	Abl	High

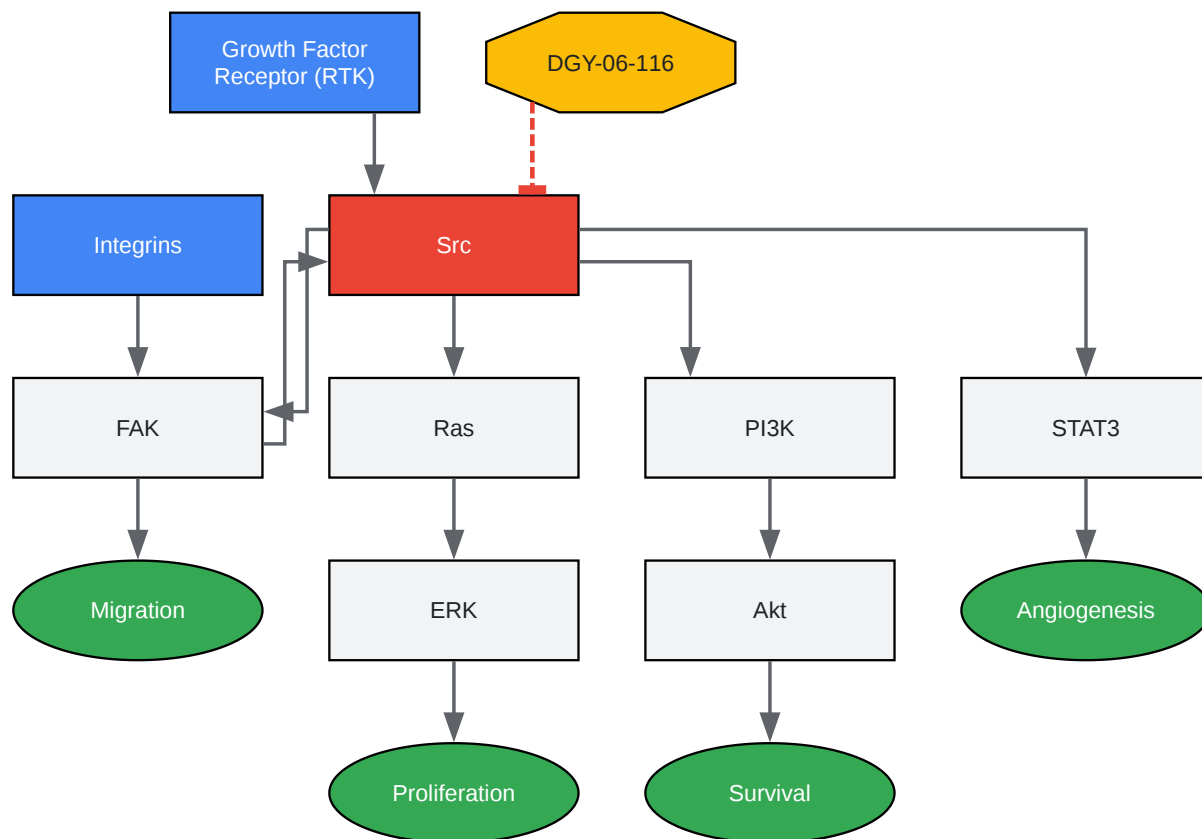
This table provides a qualitative summary based on available public data.

Kinome-Wide Selectivity Profiling

KinomeScan is a widely used competition binding assay to assess the selectivity of kinase inhibitors across a large panel of kinases. While the complete KinomeScan data for **DGY-06-116** at a screening concentration of 1 μ M is reported to show inhibition of approximately 20 kinases, the publicly available quantitative data focuses on a smaller, more potent subset. For comparison, broad-spectrum inhibitors like dasatinib are known to interact with a much larger portion of the kinome.

Signaling Pathway Context

DGY-06-116 exerts its therapeutic effect by inhibiting the Src signaling pathway, which is a central regulator of cell proliferation, survival, migration, and angiogenesis. By covalently binding to a cysteine residue in the P-loop of Src, **DGY-06-116** irreversibly blocks its kinase activity.^[1] However, its off-target interactions with other kinases, such as ABL1, could lead to both desired and undesired biological consequences.



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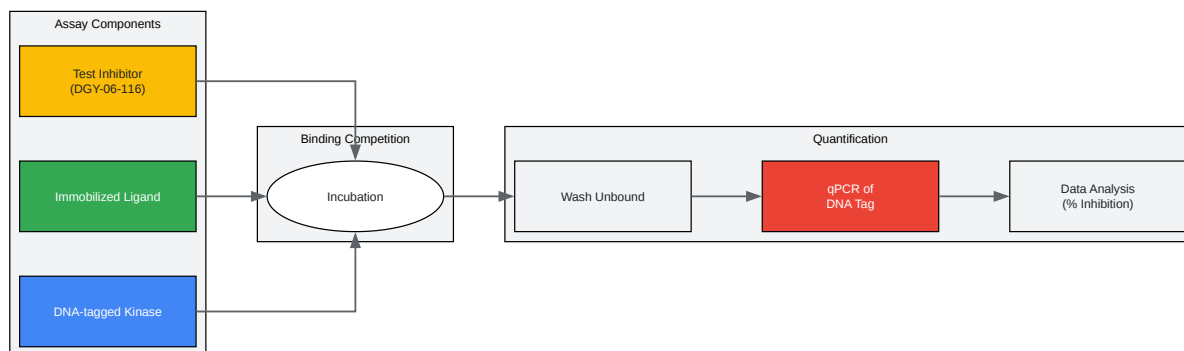
Src Signaling Pathway Inhibition by **DGY-06-116**.

Experimental Protocols

The off-target validation of **DGY-06-116** and other kinase inhibitors relies on robust and standardized experimental methodologies. The two primary techniques referenced in the available literature are KinomeScan and KiNativ.

1. KinomeScan (Competition Binding Assay)

This assay quantifies the binding of a test compound to a large panel of DNA-tagged kinases. The amount of kinase that binds to an immobilized ligand in the presence of the test compound is measured by quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger competition and thus higher affinity of the compound for that kinase.

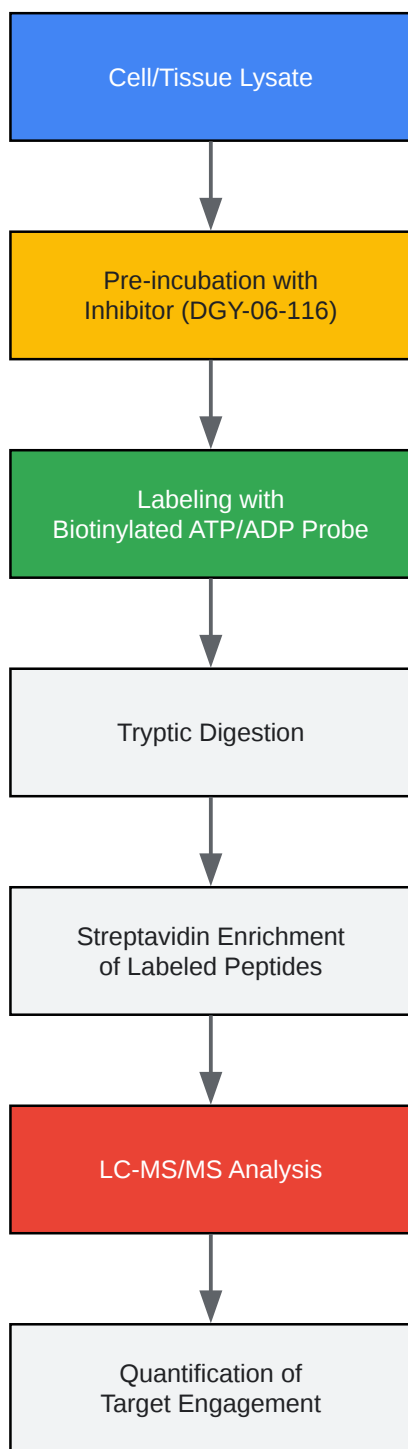


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KinomeScan Experimental Workflow.

2. KiNativ (Activity-Based Protein Profiling)

KiNativ is a mass spectrometry-based chemical proteomics approach used to profile kinase inhibitor targets in a more biologically relevant context, such as cell or tissue lysates. The method utilizes ATP or ADP-based probes that covalently label the active site of kinases. The extent of labeling is quantified by mass spectrometry, and a reduction in labeling in the presence of an inhibitor indicates target engagement.



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KiNativ Experimental Workflow.

Conclusion

The available data indicates that **DGY-06-116** is a highly selective covalent inhibitor of Src kinase. Its off-target profile appears to be more favorable than that of broader-spectrum inhibitors like dasatinib and bosutinib, with most off-target interactions occurring within the Src kinase family or against kinases with known structural similarities. The significant potency difference between its primary target, Src, and its weakest identified off-target, FGFR1, suggests a wide therapeutic window. For researchers and drug developers, **DGY-06-116** represents a valuable tool for probing Src biology with a reduced likelihood of confounding off-target effects. Further head-to-head kinome-wide profiling under identical conditions would provide an even more definitive comparative assessment.

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References

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